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molecular formula C9H13NO2 B1610274 Methyl 4-cyanocyclohexanecarboxylate CAS No. 32529-82-1

Methyl 4-cyanocyclohexanecarboxylate

Cat. No. B1610274
M. Wt: 167.2 g/mol
InChI Key: CKMQWNDVUWBSKV-UHFFFAOYSA-N
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Patent
US05594004

Procedure details

To the solution of methyl 4-cyanocyclohexylcarboxylate (470 mg, 2.81 mmole) prepared according to the method described in J. Am. Chem. Soc., 82, 2547 (1960) in methanol (5 ml) was added 1N sodium hydroxide (2.8 ml) under ice-cooling, and the mixture was stirred overnight during which the temperature of the mixture was left rising up to room temperature. After the reaction mixture was concentrated, water was added. The resulting mixture was washed with ether and acidified with 5N hydrochloric acid. After extracted thrice with chloroform, the mixture was dried with anhydrous magnesium sulfate. After the inorganic salt was removed by filtration, the filtrate was concentrated under reduced pressure to give 362 mg of the title compound as a colorless crystal (yield, 84%).
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH2:7][CH:6]([C:9]([O:11]C)=[O:10])[CH2:5][CH2:4]1)#[N:2].[OH-].[Na+]>CO>[C:1]([CH:3]1[CH2:4][CH2:5][CH:6]([C:9]([OH:11])=[O:10])[CH2:7][CH2:8]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
470 mg
Type
reactant
Smiles
C(#N)C1CCC(CC1)C(=O)OC
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight during which the temperature of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
rising up to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added
WASH
Type
WASH
Details
The resulting mixture was washed with ether
EXTRACTION
Type
EXTRACTION
Details
After extracted thrice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the inorganic salt was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 362 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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